Furamidine dihydrochloride

説明

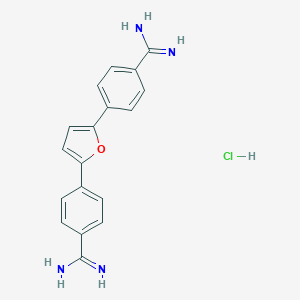

Structure

3D Structure

特性

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Furamidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furamidine (B1674271) dihydrochloride (B599025) (also known as DB75) is a dicationic aromatic diamidine that has demonstrated significant therapeutic potential, primarily as an antiparasitic agent. Its efficacy stems from a multi-faceted mechanism of action that involves direct interaction with DNA, inhibition of key cellular enzymes, and reliance on specific transporters for cellular uptake. This technical guide provides an in-depth exploration of these core mechanisms, supported by experimental data and detailed protocols to facilitate further research and development.

I. DNA Minor Groove Binding: The Primary Mode of Action

The principal mechanism of Furamidine's biological activity is its high-affinity binding to the minor groove of DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T).[1][2] This interaction is crucial for its antiparasitic effects, as it targets the AT-rich kinetoplast DNA (kDNA) in trypanosomes, leading to the destruction of the kinetoplast and subsequent cell death.[1][2]

A. Molecular Interactions

Furamidine's structural characteristics, including its semi-curved shape, two terminal amidine groups that are positively charged at physiological pH, and a relatively flat conformation, are key to its DNA binding.[3] X-ray crystallography studies have revealed that Furamidine binds deeply within the DNA minor groove at AATT sequences.[4] The binding is stabilized by a combination of hydrogen bonds between the amidine groups and the O2 atoms of thymine bases on opposite strands, van der Waals contacts between the furan (B31954) and phenyl rings of Furamidine and the DNA bases and sugars, and electrostatic interactions.[4] These interactions collectively contribute to the strong and specific binding of Furamidine to AT-rich DNA.[4]

B. Signaling Pathway of DNA Binding and Cellular Consequence

The binding of Furamidine to the DNA minor groove can interfere with essential cellular processes that rely on DNA as a template, such as transcription and replication. This disruption is a key aspect of its cytotoxic effect on parasites.

II. Enzyme Inhibition: Expanding the Mechanistic Profile

Beyond its direct interaction with DNA, Furamidine has been shown to inhibit the activity of several key enzymes, contributing to its therapeutic effects and suggesting broader potential applications.

A. Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition

Furamidine is a potent inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a crucial enzyme in the DNA repair pathway that resolves stalled topoisomerase I-DNA cleavage complexes.[5][6] By inhibiting Tdp1, Furamidine can enhance the efficacy of topoisomerase I inhibitors, a class of anticancer agents.[5] The inhibition of Tdp1 by Furamidine is competitive and reversible.[5]

B. Protein Arginine Methyltransferase 1 (PRMT1) Inhibition

Furamidine acts as a selective, cell-permeable inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][6][7] PRMT1 is involved in a variety of cellular processes, including signal transduction, gene regulation, and RNA processing.[7] The inhibition of PRMT1 by Furamidine has been shown to suppress the growth of certain cancer cells.[8][9]

C. S-adenosylmethionine Decarboxylase (AdoMetDC) Inhibition

While less emphasized, some evidence suggests that diamidine compounds, the class to which Furamidine belongs, can inhibit S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in the biosynthesis of polyamines which are essential for cell growth.

III. Cellular Transport: A Gateway to Activity

The efficacy of Furamidine is critically dependent on its ability to enter target cells, a process mediated by specific membrane transporters.

A. Transport in Parasites

In protozoan parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, Furamidine is actively accumulated via the P2 aminopurine transporter (also known as TbAT1).[10] This transporter is also responsible for the uptake of other diamidines like pentamidine (B1679287).[10] The reliance on this transporter has implications for drug resistance, as loss or mutation of the P2 transporter can lead to reduced drug uptake and decreased sensitivity.[10]

B. Transport in Human Cells

In mammalian cells, Furamidine is a substrate for the human Organic Cation Transporter 1 (hOCT1).[11][12] This transporter is primarily expressed in the liver and kidney and plays a role in the disposition and potential toxicity of the drug in humans.[11] The interaction of Furamidine with hOCT1 is also a consideration for potential drug-drug interactions.[11]

IV. Quantitative Data Summary

The following tables summarize the key quantitative parameters related to Furamidine's mechanism of action.

Table 1: DNA Binding and Enzyme Inhibition Data

| Parameter | Target | Value | Organism/System | Reference |

| IC50 | PRMT1 | 9.4 µM | In vitro | [1][6][7] |

| IC50 | Tdp1 | 1.2 µM | In vitro | [6] |

| IC50 | T. brucei | 1.5 - 37 nM | Various strains | [13] |

| IC50 | hOCT1 | < 21 µM | CHO cells | [11][12] |

| IC50 | hOCT2 | 189.2 µM | CHO cells | [11][12] |

| IC50 | hOCT3 | < 21 µM | CHO cells | [11][12] |

Table 2: Cellular Transport Kinetics

| Parameter | Transporter | Value | Organism/System | Reference |

| Km | hOCT1 | 6.1 µM | CHO cells | [11][12] |

| Ki | P2 Transporter | 1.2 µM | T. brucei | [13] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Furamidine.

A. DNA Interaction Studies

This technique is used to identify the specific binding site of Furamidine on a DNA sequence.

-

Probe Preparation:

-

Protein-DNA Binding Reaction:

-

DNase I Digestion:

-

Gel Electrophoresis and Analysis:

-

The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[15]

-

The gel is autoradiographed or imaged to visualize the DNA fragments. The region where Furamidine is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[15]

-

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between Furamidine and DNA in real-time.[16]

-

Ligand Immobilization:

-

Analyte Binding:

-

Data Analysis:

-

The association and dissociation rates (kon and koff) are determined from the sensorgram (a plot of response units versus time).

-

The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon, providing a measure of the binding affinity.

-

ITC directly measures the heat changes associated with the binding of Furamidine to DNA, providing a complete thermodynamic profile of the interaction.[7][17]

-

Sample Preparation:

-

Solutions of Furamidine and the target DNA are prepared in the same buffer to minimize heat of dilution effects.[18]

-

-

Titration:

-

The DNA solution is placed in the sample cell of the calorimeter.

-

The Furamidine solution is loaded into a syringe and injected in small aliquots into the sample cell.[17]

-

-

Data Acquisition and Analysis:

-

The heat released or absorbed upon each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of ligand to DNA.

-

This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[7]

-

B. Enzyme Inhibition Assays

This high-throughput assay is used to identify and characterize inhibitors of Tdp1.[5]

-

Reaction Setup:

-

A reaction mixture containing a DNA substrate with a 3'-phosphotyrosyl bond, recombinant human Tdp1, and varying concentrations of Furamidine is prepared in a suitable buffer.[5]

-

A control reaction without Furamidine is included.

-

-

Incubation and Detection:

-

The reaction is incubated to allow Tdp1 to cleave the substrate.

-

The amount of cleaved product is quantified using an electrochemiluminescent (ECL) detection method.[5]

-

-

Data Analysis:

-

The percentage of Tdp1 inhibition is calculated for each Furamidine concentration.

-

The IC50 value, the concentration of Furamidine that inhibits 50% of Tdp1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

This assay measures the ability of Furamidine to inhibit the transfer of a methyl group from a donor to a substrate by PRMT1.[1]

-

Reaction Components:

-

Recombinant PRMT1 enzyme.

-

A methyl donor, typically S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

A methyl acceptor substrate, such as a histone protein or a peptide.

-

Varying concentrations of Furamidine.

-

-

Assay Procedure:

-

The reaction components are incubated together in a suitable buffer.

-

The reaction is stopped, and the radiolabeled methylated substrate is separated from the unreacted [3H]-SAM.

-

-

Quantification and Analysis:

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

The IC50 value for Furamidine is determined by measuring the inhibition of methylation at different inhibitor concentrations.

-

C. Cellular Transport Assays

This method utilizes the intrinsic fluorescence of Furamidine to measure its uptake into trypanosomes.[10]

-

Cell Preparation:

-

T. brucei bloodstream forms are harvested and resuspended in a suitable assay buffer.[10]

-

-

Uptake Measurement:

-

Furamidine is added to the cell suspension to initiate uptake.

-

At various time points, aliquots of the cell suspension are taken, and the cells are separated from the extracellular medium by centrifugation through an oil layer.

-

The cell pellet is lysed, and the intracellular fluorescence of Furamidine is measured using a fluorometer.

-

-

Kinetic Analysis:

-

The initial rate of uptake is determined from the linear phase of the time course.

-

Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates of uptake at different Furamidine concentrations.

-

This assay uses mammalian cells stably expressing hOCT1 to characterize Furamidine transport.[11][12]

-

Cell Culture:

-

Uptake Assay:

-

The cells are incubated with radiolabeled Furamidine or a fluorescent analog at various concentrations and for different time periods.

-

After incubation, the cells are washed to remove extracellular drug, and the intracellular concentration is determined by scintillation counting or fluorescence measurement.

-

-

Inhibition and Kinetic Studies:

-

To determine the Km for Furamidine transport, uptake is measured over a range of substrate concentrations.

-

To determine the IC50 for inhibition of hOCT1, the uptake of a known radiolabeled hOCT1 substrate (e.g., [3H]MPP+) is measured in the presence of increasing concentrations of Furamidine.[12]

-

Conclusion

Furamidine dihydrochloride exerts its biological effects through a combination of potent DNA minor groove binding, inhibition of critical cellular enzymes like Tdp1 and PRMT1, and active transport into target cells via specific transporters. This comprehensive mechanism of action underscores its therapeutic efficacy and provides a foundation for the development of next-generation diamidine-based drugs with improved selectivity and reduced toxicity. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the intricate molecular interactions of Furamidine and to explore its full therapeutic potential.

References

- 1. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. O-alkoxyamidine prodrugs of furamidine: in vitro transport and microsomal metabolism as indicators of in vivo efficacy in a mouse model of Trypanosoma brucei rhodesiense infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Assays of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Molecular Docking Study of New Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors Combining Resin Acids and Adamantane Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT1 inhibition enhances the cardioprotective effect of adipose-derived mesenchymal stem cells against myocardial infarction through RUNX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanocidal Furamidine Analogues: Influence of Pyridine Nitrogens on Trypanocidal Activity, Transport Kinetics, and Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport of dicationic drugs pentamidine and furamidine by human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 14. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

- 15. DNase I footprinting [gene.mie-u.ac.jp]

- 16. google.com [google.com]

- 17. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Furamidine Dihydrochloride: A Selective Inhibitor of Protein Arginine Methyltransferase 1 (PRMT1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein arginine methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, and its dysregulation is implicated in various diseases, including cancer. This has rendered PRMT1 a compelling target for therapeutic intervention. Furamidine dihydrochloride (B599025) has emerged as a selective inhibitor of PRMT1, offering a valuable tool for studying its biological functions and as a potential lead compound for drug development. This technical guide provides a comprehensive overview of Furamidine dihydrochloride as a PRMT1 inhibitor, detailing its inhibitory activity, selectivity, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are included to facilitate further research and application.

Introduction to PRMT1 and this compound

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins.[1] This post-translational modification plays a critical role in a myriad of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[1] PRMT1 is the predominant type I PRMT in mammalian cells, responsible for the majority of asymmetric dimethylarginine (ADMA) formation.[1]

This compound, also known as DB75, is a diamidine compound initially investigated for its antiparasitic properties.[2][3] Subsequent research has identified it as a selective inhibitor of PRMT1.[2][3][4] Its ability to permeate cell membranes makes it a valuable tool for both in vitro and in vivo studies.[4]

Quantitative Inhibitory Activity and Selectivity

This compound exhibits selective inhibition of PRMT1 over other protein arginine methyltransferases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | IC50 (μM) | Selectivity (fold vs PRMT1) |

| PRMT1 | 9.4 | - |

| PRMT5 | 166 | ~17.7 |

| PRMT6 | 283 | ~30.1 |

| CARM1 (PRMT4) | >400 | >42.6 |

Table 1: Inhibitory activity (IC50) of this compound against various protein arginine methyltransferases. Data compiled from multiple sources.[2][3][4][5]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the protein substrate of PRMT1 and is noncompetitive towards the cofactor S-adenosyl-L-methionine (SAM).[6] The diamidine structure of Furamidine is thought to mimic the guanidino group of the arginine substrate, allowing it to bind to the active site of PRMT1 and prevent the binding of protein substrates.[7]

Experimental Protocols

In Vitro Radioactive Methylation Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate protein by PRMT1.

Materials:

-

Recombinant human PRMT1

-

Histone H4 peptide (as substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Phosphoric acid (for washing)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.

-

Wash the filter papers extensively with phosphoric acid to remove unincorporated [³H]-SAM.

-

Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled ligand to PRMT1. Inhibition of this binding by a compound like Furamidine results in a decrease in the fluorescence polarization signal.

Materials:

-

Recombinant human PRMT1

-

Fluorescently labeled probe that binds to the PRMT1 active site (e.g., a fluorescently tagged SAM analog or a substrate peptide)

-

This compound (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the fluorescent probe to all wells at a fixed concentration.

-

Add varying concentrations of this compound or a vehicle control.

-

Add recombinant PRMT1 to initiate the binding reaction.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the change in polarization and determine the IC50 value from the dose-response curve.

Impact on Signaling Pathways

Furamidine's inhibition of PRMT1 has been shown to modulate key cellular signaling pathways, primarily the STAT3 and TGF-β/SMAD pathways.

STAT3 Signaling Pathway

PRMT1 can methylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. Furamidine, by inhibiting PRMT1, prevents STAT3 methylation and subsequent activation, leading to the downregulation of STAT3 target genes.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. PRMT1 can methylate SMAD proteins, which are key mediators of TGF-β signaling. By inhibiting PRMT1, Furamidine can disrupt the normal functioning of this pathway.

Conclusion

This compound is a valuable and selective chemical probe for investigating the biological roles of PRMT1. Its well-characterized inhibitory profile and cell permeability make it a powerful tool for researchers in academia and industry. The detailed methodologies and pathway diagrams provided in this guide are intended to support the design and execution of experiments aimed at further elucidating the therapeutic potential of PRMT1 inhibition. As research in this area progresses, Furamidine and its analogs may pave the way for the development of novel therapeutics for a range of diseases driven by aberrant PRMT1 activity.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. PRMT1 - Wikipedia [en.wikipedia.org]

- 7. Collection - Novel Inhibitors for PRMT1 Discovered by High-Throughput Screening Using Activity-Based Fluorescence Polarization - ACS Chemical Biology - Figshare [acs.figshare.com]

Understanding the DNA Binding Properties of Furamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamidine (B1674271) (also known as DB75) is an aromatic dicationic molecule with significant antiparasitic properties. Its biological activity is intrinsically linked to its ability to bind to the minor groove of DNA. This technical guide provides an in-depth examination of the DNA binding properties of Furamidine, synthesizing data from a range of biophysical and biochemical studies. It covers the molecule's binding mode, sequence selectivity, and the thermodynamic forces governing the interaction. Detailed experimental protocols for key analytical techniques are provided, and complex concepts are illustrated through structured diagrams to offer a comprehensive resource for researchers in drug discovery and molecular biology.

Introduction: Furamidine and Its Biological Significance

Furamidine is a member of the diamidine class of compounds, which are known for their broad-spectrum antimicrobial activity.[1] Its development was part of a larger effort to create sequence-specific small molecules for gene regulation.[2] The therapeutic efficacy of Furamidine, particularly against parasites like Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the parasite responsible for malaria), is largely attributed to its interaction with DNA.[3][4] The molecule's mechanism of action often involves the destruction of the parasite's kinetoplast DNA or the inhibition of DNA-dependent enzymes and replication processes.[5][6] More recently, Furamidine has been investigated for its potential in treating genetic diseases like Myotonic Dystrophy Type 1 (DM1) by targeting expanded DNA and RNA repeats.[5][7][8]

DNA Binding Mode and Sequence Selectivity

The primary mode of Furamidine's interaction with DNA is through non-covalent binding within the minor groove.[6][9] This interaction is highly specific for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs.

Key Characteristics:

-

Minor Groove Binding: Like other unfused aromatic dications, Furamidine's curved shape and positive charges at physiological pH facilitate a snug fit into the narrow minor groove of B-form DNA.[5][6] Rotations around the bonds connecting its phenyl and furan (B31954) rings allow the molecule to conform to the groove's curvature.[6]

-

AT-Sequence Specificity: Furamidine exhibits a strong preference for sequences containing at least four consecutive AT base pairs.[2][9] The AATT sequence has been identified as a particularly strong binding site.[6] This specificity is a hallmark of many minor groove binders.

-

Structural Determinants of Specificity: The positioning of the terminal amidine groups is critical for both binding mode and selectivity. Furamidine, a para-para substituted compound, demonstrates high AT specificity. In contrast, shifting the amidine groups to a meta-meta position leads to a loss of specificity and a change in binding mode towards intercalation, where the molecule inserts itself between DNA base pairs.[2]

-

Binding to Other Sequences: While its primary affinity is for AT tracts, Furamidine has also been shown to bind to CTG•CAG repeat DNA sequences with nanomolar affinity, a property relevant to its investigation as a therapeutic for Myotonic Dystrophy.[5][7] However, its binding to GC-rich sequences is significantly weaker.[2] An unsymmetrical derivative of furamidine, DB293, has shown the ability to bind GC-containing sites as a cooperative dimer, highlighting a potential strategy for designing compounds that recognize mixed DNA sequences.[10]

Quantitative Analysis of Furamidine-DNA Interaction

The affinity and thermodynamics of Furamidine's binding to DNA have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). These studies provide critical data on the strength and nature of the interaction.

Table 1: Thermodynamic Parameters of Furamidine Binding to DNA Sequences

| DNA Sequence | Technique | Binding Affinity (KD) | Association Constant (Ka) | Stoichiometry (N) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol/deg) | Reference |

| d(CTGCTGCAGCAG) | ITC | 485 ± 73 nM | (2.1 ± 0.3) x 106 M-1 | 7.2 ± 0.6 | -4104 ± 436 | 15 ± 1 | [5] |

| AT-rich palindrome | ITC | 543 ± 16 nM (lower affinity site) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

Note: The AT-rich palindrome d(CGAAAATTTTCG) showed curves indicative of two binding sites. The KD reported here is for the lower affinity site, which was comparable to the binding affinity for the CTG palindrome.[5]

Structural Basis of Interaction

The high-affinity binding of Furamidine to the AT-rich minor groove is stabilized by a combination of directed and non-directed molecular forces.

-

Hydrogen Bonding: The two positively charged amidine groups at the ends of the molecule are crucial for interaction. The inner-facing nitrogen of each amidine group forms hydrogen bonds with the O2 atoms of thymine bases on opposite strands of the DNA, typically four base pairs apart.[6]

-

Van der Waals Contacts: The entire flat, aromatic surface of the Furamidine molecule makes extensive van der Waals contacts with the walls of the minor groove, contributing significantly to the binding energy.[6]

-

Electrostatic Interactions: The positive charges of the dicationic Furamidine are electrostatically attracted to the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex.[6]

-

DNA Conformation: Upon binding, Furamidine can induce subtle changes in the DNA structure, including a slight widening of the minor groove by 1-2 Å.[6]

References

- 1. [PDF] Antimicrobial activity of the DNA minor groove binders furamidine and analogs | Semantic Scholar [semanticscholar.org]

- 2. Influence of compound structure on affinity, sequence selectivity, and mode of binding to DNA for unfused aromatic dications related to furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of larger central ring linkers in furamidine analogues: synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furamidine Mechanism of Action in DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 9. Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The Role of Furamidine Dihydrochloride in the Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-DNA phosphodiesterase 1 (TDP-1) is a critical enzyme in the DNA repair pathway, responsible for resolving stalled topoisomerase I (Top1)-DNA covalent complexes. This function makes TDP-1 a compelling target for anticancer therapies, as its inhibition can potentiate the effects of Top1-targeting chemotherapeutic agents. Furamidine (B1674271) dihydrochloride (B599025), a diamidine compound, has been identified as a potent, reversible, and competitive inhibitor of human TDP-1. This technical guide provides an in-depth overview of the mechanism of action of furamidine dihydrochloride, detailing the experimental protocols used to characterize its inhibitory activity and presenting key quantitative data. The information herein is intended to support further research and drug development efforts targeting TDP-1.

Introduction

DNA topoisomerase I (Top1) plays a crucial role in relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks. Certain anticancer drugs, such as camptothecin (B557342) and its derivatives, stabilize the covalent complex formed between Top1 and DNA, leading to cytotoxic DNA lesions. Tyrosyl-DNA phosphodiesterase 1 (TDP-1) counteracts the effect of these drugs by hydrolyzing the phosphodiester bond between the tyrosine residue of Top1 and the 3'-end of the DNA, thereby repairing the lesion. Inhibition of TDP-1 is therefore a promising strategy to enhance the efficacy of Top1-targeting cancer therapies.

This compound has emerged as a significant inhibitor of TDP-1.[1] This document outlines the core findings related to its inhibitory properties, providing detailed experimental methodologies and data to facilitate further investigation.

Mechanism of Action of this compound on TDP-1

This compound acts as a reversible and competitive inhibitor of TDP-1.[2] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the substrate. The inhibitory effect of furamidine can be overcome by increasing the concentration of the TDP-1 enzyme.[2]

The kinetics of TDP-1 inhibition by furamidine are influenced by the drug-to-enzyme ratio and the duration of the reaction.[3] Furthermore, surface plasmon resonance (SPR) studies have demonstrated that furamidine can bind to both single-stranded and double-stranded DNA, suggesting that its inhibitory mechanism may also involve interaction with the DNA substrate.[3] However, the inhibition of TDP-1 by furamidine is independent of the nucleotide sequence at the 3'-end of the DNA substrate.[4]

Quantitative Data on TDP-1 Inhibition

The inhibitory potency of this compound against TDP-1 has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~1.2 µM | Gel-based assay with duplex DNA substrate (D14Y) | [2] |

| IC50 | ~3.5 µM | Gel-based assay with single-stranded DNA substrate (14Y) | [2] |

| IC50 | Low micromolar | High-throughput electrochemiluminescent (ECL) assay | [3] |

Note: While furamidine is characterized as a competitive inhibitor, a specific inhibition constant (Ki) value has not been prominently reported in the reviewed literature. For a competitive inhibitor, the Ki is approximately half of the IC50 value when the substrate concentration is equal to its Michaelis constant (Km).

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the inhibition of TDP-1 by this compound are provided below.

High-Throughput Electrochemiluminescent (ECL) Assay for TDP-1 Inhibitor Screening

This assay is a rapid and sensitive method for screening potential TDP-1 inhibitors.[2]

Experimental Workflow:

Caption: Workflow for the high-throughput ECL-based TDP-1 inhibition assay.

Methodology:

-

Preparation of ECL Substrate:

-

Enzymatic Reaction:

-

The linked ECL substrate (0.8 nM) is incubated with 1 nM of recombinant human TDP-1 in a 96-well plate.[2]

-

This compound or other test compounds are added at a final concentration of 10 µM.[2]

-

The reaction is carried out in a final volume of 100 µl per well in an assay buffer (50 mM Tris-HCl, pH 8.0, 80 mM KCl, 2 mM EDTA, and 1 mM DTT).[2]

-

The plate is incubated for 60 minutes at 37°C.[2]

-

-

Signal Detection:

Gel-Based Assay for TDP-1 Activity

This assay provides a direct visualization of the inhibition of TDP-1's catalytic activity.

Experimental Workflow:

Caption: Workflow for the gel-based TDP-1 inhibition assay.

Methodology:

-

Substrate:

-

A 14-mer oligonucleotide with a 3'-phosphotyrosyl moiety (14Y: 5'-GATCTAAAAGACTT-pY-3') is used as the substrate. For the duplex substrate (D14Y), the 14Y oligonucleotide is annealed to its complementary strand. The 5'-end of the 14Y strand is radiolabeled with ³²P.[4]

-

-

Reaction Conditions:

-

The reaction mixture (20 µl) contains 25 nM of the DNA substrate and 1 ng of recombinant human TDP-1.[4]

-

This compound is added at various concentrations.

-

The reaction is performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 2 mM EDTA, and 1 mM DTT.[2]

-

Incubation is carried out for 20 minutes at 25°C.[4]

-

-

Product Analysis:

-

The reaction is terminated by adding an equal volume of formamide loading buffer.

-

The products are separated on a 20% denaturing polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or X-ray film for visualization of the radiolabeled DNA fragments.

-

The extent of inhibition is determined by quantifying the intensity of the substrate and product bands.

-

Surface Plasmon Resonance (SPR) for DNA Binding Analysis

SPR is utilized to investigate the direct interaction of this compound with DNA substrates.

Logical Relationship of SPR Analysis:

Caption: Logical flow of Surface Plasmon Resonance (SPR) analysis for furamidine-DNA interaction.

Methodology:

-

Sensor Chip Preparation:

-

A streptavidin-coated sensor chip is used.

-

Biotinylated single-stranded or double-stranded DNA oligonucleotides are immobilized on the sensor chip surface.

-

-

Binding Analysis:

-

Different concentrations of this compound are flowed over the sensor chip surface.

-

The binding is monitored in real-time by detecting changes in the surface plasmon resonance signal, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

The association and dissociation phases are recorded to determine the kinetics of the interaction.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.

-

Signaling Pathway Context

Furamidine's inhibition of TDP-1 occurs within the broader context of the DNA damage response pathway, specifically in the repair of Top1-induced DNA lesions.

TDP-1's Role in DNA Repair and the Impact of Furamidine:

Caption: The DNA repair pathway involving TDP-1 and the inhibitory action of furamidine.

Conclusion

This compound is a well-characterized competitive inhibitor of tyrosyl-DNA phosphodiesterase 1. Its ability to disrupt the repair of Top1-DNA covalent complexes underscores its potential as a chemosensitizing agent in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and effective TDP-1 inhibitors. Further studies to determine the precise Ki value and to elucidate the structural basis of the furamidine-TDP-1 interaction will be invaluable in the rational design of next-generation inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anti-Parasitic Properties of Furamidine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-parasitic properties of Furamidine (DB75) and its analogues. Furamidine, a member of the aromatic diamidine class of compounds, has demonstrated significant activity against a range of protozoan parasites, making it and its derivatives promising candidates for the development of new anti-parasitic therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Furamidine and its Analogues

Furamidine and its analogues are cationic molecules that have been extensively studied for their antimicrobial properties.[1] Their primary mechanism of action involves binding to the minor groove of AT-rich DNA sequences, which are particularly abundant in the kinetoplast DNA (kDNA) of trypanosomatid parasites.[2] This interaction disrupts essential cellular processes, including DNA replication and transcription, ultimately leading to parasite death.[3] Research has focused on modifying the core structure of Furamidine to enhance its efficacy, improve its pharmacokinetic profile, and overcome drug resistance. Notable analogues include the phenyl-substituted DB569, aza-analogues like DB820 and CPD0801, and the oral prodrug pafuramidine (B1678284) (DB289).[1][4][5]

Quantitative Efficacy Data

The anti-parasitic activity of Furamidine and its analogues has been quantified against various parasites, primarily using in vitro assays to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the available data.

Table 1: In Vitro Activity of Furamidine (DB75) and Analogues against Trypanosoma Species

| Compound | Parasite Strain | IC50 (nM) | Reference |

| Furamidine (DB75) | T. brucei brucei (wild-type) | Submicromolar | [4][6] |

| DB820 | T. brucei brucei (wild-type) | Submicromolar | [4][6] |

| CPD0801 (DB829) | T. brucei brucei (wild-type) | Submicromolar | [4][6] |

| Pentamidine | T. brucei brucei (wild-type s427) | < 1 | [7] |

| Diminazene | T. brucei brucei (wild-type s427) | 13 | [7] |

| Furamidine (DB75) | T. cruzi (intracellular forms) | Low micromolar | [1] |

| DB569 | T. cruzi (intracellular forms) | Significantly more potent than DB75 | [1] |

Table 2: In Vitro Activity of Furamidine (DB75) and Analogues against Leishmania Species

| Compound | Parasite Strain | IC50 (µM) | Reference |

| Furamidine (DB75) | L. amazonensis | - | [1] |

| DB569 | L. amazonensis | Significantly more potent than DB75 | [1] |

| Furamidine (DB75) | L. donovani | 20 | [8] |

| Pentamidine | L. donovani | 1.46 | [8] |

Table 3: In Vitro Activity of Furamidine against Babesia Species

| Compound | Parasite Species | Incubation Time (h) | IC50 (µM) | Reference |

| Furamidine | Babesia sp. Xinjiang | 48 | 0.03 ± 0.55 | [9] |

| Furamidine | Babesia sp. Xinjiang | 72 | 0.02 ± 0.50 | [9] |

| Furamidine | Babesia sp. Xinjiang | 96 | 0.02 ± 0.76 | [9] |

Mechanism of Action

The primary anti-parasitic mechanism of Furamidine and its analogues is the targeted disruption of parasitic DNA functions. This process can be summarized in the following steps:

-

Cellular Uptake: In Trypanosoma brucei, Furamidine and its aza-analogues are actively transported into the parasite primarily through the P2 aminopurine transporter (TbAT1).[4][6]

-

Subcellular Localization: Once inside the parasite, these compounds rapidly localize within DNA-containing organelles, predominantly the nucleus and the kinetoplast.[1]

-

DNA Minor Groove Binding: Furamidine binds with high affinity to the minor groove of AT-rich DNA sequences.[2] The kinetoplast, with its high concentration of AT-rich minicircles, is a primary target.

-

Inhibition of DNA Replication and Topoisomerase Activity: The binding of Furamidine to kDNA interferes with its replication.[3] This can occur through the inhibition of enzymes crucial for this process, such as topoisomerases, which are responsible for decatenating the interlocked kDNA minicircles.[8]

-

Kinetoplast Disruption and Cell Death: The inhibition of kDNA replication leads to the degradation of the kinetoplast network.[3] As the kinetoplast is essential for mitochondrial function and parasite viability, its destruction results in parasite death.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Furamidine and its analogues as anti-parasitic agents.

In Vitro Anti-parasitic Activity Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a compound against protozoan parasites using a SYBR Green I-based fluorescence assay.

References

- 1. EdU labeling of Trypanosome Cells and Their Kinetoplast DNA (kDNA) [bio-protocol.org]

- 2. escholarship.org [escholarship.org]

- 3. ntnu.edu [ntnu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Detailed interrogation of trypanosome cell biology via differential organelle staining and automated image analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EdU labeling of Trypanosome Cells and Their Kinetoplast DNA (kDNA) [en.bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TEM sample preparation techniques | University of Gothenburg [gu.se]

Unveiling the Cellular Journey: An In-depth Technical Guide to the Cell Permeability of Furamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability characteristics of Furamidine (B1674271) dihydrochloride (B599025), a dicationic molecule with significant therapeutic potential. Understanding how this compound traverses cellular barriers is critical for optimizing its efficacy and developing novel drug delivery strategies. This document delves into the mechanisms of uptake and intracellular localization, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Cellular Permeability of Furamidine Dihydrochloride

This compound is recognized as a cell-permeable compound, a crucial attribute for its biological activity which includes inhibition of protein arginine methyltransferase 1 (PRMT1) and tyrosyl-DNA phosphodiesterase 1 (TDP-1).[1] Its ability to enter cells is not solely based on passive diffusion but is significantly influenced by carrier-mediated transport mechanisms.

The Role of Organic Cation Transporters

The primary mechanism for the cellular uptake of Furamidine is through active transport mediated by the human Organic Cation Transporter 1 (hOCT1).[2][3] As a dicationic drug, Furamidine serves as a good substrate for hOCT1.[2][3] Studies using Chinese hamster ovary (CHO) cells stably transfected with hOCT1 have demonstrated a significantly higher cytotoxicity of Furamidine in these cells compared to control cells, an effect that can be reversed by the hOCT1 inhibitor ranitidine (B14927).[2] While Furamidine is a potent inhibitor of hOCT1 and hOCT3, it shows weaker inhibition of hOCT2.[2][3] It is important to note that Furamidine is a substrate for hOCT1 but not for hOCT2 or hOCT3.[2][3]

Intracellular Accumulation and Nuclear Localization

A key characteristic of Furamidine and its analogues is their tendency to accumulate within the cell, particularly in the nucleus. This nuclear accumulation is attributed to the presence of two positively charged amidine groups, which facilitate binding to the minor groove of AT-rich DNA sequences.[4] This interaction acts as a driving force for the massive accumulation of Furamidine in the nuclei of tumor cells. The intracellular distribution can be modulated by structural modifications; for instance, the introduction of aromatic substituents on the terminal side chains can shift the localization from the nucleus to the mitochondria.

Quantitative Data on this compound Permeability

The following tables summarize the available quantitative data regarding the interaction of this compound with cellular transport systems.

Table 1: Michaelis-Menten Constant (Km) for hOCT1-Mediated Transport

| Transporter | Substrate | Km (µM) | Cell System | Reference |

| hOCT1 | Furamidine | 6.1 | Stably transfected CHO cells | [2][3] |

Table 2: Inhibitory Concentration (IC50) of Furamidine on Human Organic Cation Transporters

| Transporter | IC50 (µM) | Cell System | Reference |

| hOCT1 | < 21 | Stably transfected CHO cells | [2][3] |

| hOCT2 | 189.2 | Stably transfected CHO cells | [2][3] |

| hOCT3 | < 21 | Stably transfected CHO cells | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cell permeability. Below are representative protocols for key experiments used to characterize the cellular transport of this compound.

Cellular Uptake Assay Using Transporter-Expressing Cells

This protocol is designed to quantify the uptake of this compound in cells engineered to express specific transporters, such as hOCT1.

Materials:

-

Stably transfected cells (e.g., CHO-hOCT1) and mock-transfected control cells.

-

Cell culture medium and supplements.

-

24- or 96-well cell culture plates.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

This compound solution of known concentration.

-

Radiolabeled substrate for validation (e.g., [3H]MPP+).

-

Transport inhibitors (e.g., ranitidine for hOCT1).

-

Cell lysis buffer (e.g., 0.1 M NaOH or Solvable®).

-

Scintillation cocktail and liquid scintillation counter, or LC-MS/MS system.

Procedure:

-

Cell Seeding: Seed the transfected and control cells into multi-well plates and culture until they reach near confluence.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add fresh assay buffer, with or without a transport inhibitor, and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Initiation of Uptake: Add the this compound solution (or radiolabeled substrate) to each well to initiate the uptake. Incubate for a specific time interval with gentle agitation.

-

Termination of Uptake: Stop the incubation by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Cell Lysis: Lyse the cells by adding the appropriate lysis buffer.

-

Quantification:

-

For Radiolabeled Compounds: Add scintillation cocktail to the cell lysate and measure the radioactivity using a liquid scintillation counter.

-

For Non-labeled Furamidine: Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.

-

-

Data Analysis: Subtract the non-specific binding (uptake in the presence of a saturating concentration of an inhibitor or in mock cells) from the total uptake to determine the specific transporter-mediated uptake. Calculate kinetic parameters like Km and Vmax by measuring uptake at various substrate concentrations.

Caco-2 Permeability Assay (Bidirectional Transport)

The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption. This assay assesses the bidirectional transport of a compound across a polarized epithelial cell layer.

Materials:

-

Caco-2 cells.

-

Transwell® inserts (e.g., 12- or 24-well format).

-

Cell culture medium and supplements.

-

Transport buffer (e.g., HBSS, pH 7.4 for apical and basolateral compartments).

-

This compound solution.

-

Lucifer yellow or another membrane-impermeable marker for monolayer integrity testing.

-

LC-MS/MS system for quantification.

Procedure:

-

Cell Culture: Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the monolayer with transport buffer.

-

Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

Perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical compartment to assess active efflux.

-

-

Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

Fluorescence Microscopy for Intracellular Localization

This method allows for the visualization of the subcellular distribution of this compound, leveraging its intrinsic fluorescence.

Materials:

-

Cells of interest (e.g., tumor cell lines).

-

Glass-bottom dishes or coverslips.

-

Cell culture medium.

-

This compound solution.

-

Fluorescence microscope with appropriate filter sets.

-

Optional: Nuclear stain (e.g., DAPI), mitochondrial stain (e.g., MitoTracker).

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere.

-

Drug Incubation: Treat the cells with this compound at the desired concentration and for a specific duration.

-

Staining (Optional): If co-localization studies are needed, incubate the cells with specific organelle stains according to the manufacturer's instructions.

-

Imaging: Wash the cells with PBS and image them using a fluorescence microscope. Acquire images in the channel corresponding to Furamidine's fluorescence and in the channels for any co-stains.

-

Image Analysis: Analyze the images to determine the subcellular localization of Furamidine by observing the overlap of its fluorescence signal with that of the organelle-specific stains.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the cellular permeability of this compound.

Caption: Cellular uptake of Furamidine via hOCT1 and subsequent nuclear localization.

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Conclusion

The cell permeability of this compound is a multifaceted process primarily governed by the hOCT1 transporter, leading to significant intracellular and, notably, nuclear accumulation. This targeted accumulation is a key factor in its mechanism of action. While the role of uptake transporters is well-documented, further investigation into potential efflux mechanisms would provide a more complete picture of its cellular pharmacokinetics. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. This compound | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 2. Transport of dicationic drugs pentamidine and furamidine by human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into human organic cation transporter 1 transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Fluorescence Properties of Furamidine for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamidine (B1674271), also known as DB75, is a diamidine compound recognized for its antiparasitic properties and its strong affinity for the minor groove of DNA, particularly at AT-rich sequences.[1][2][3] This binding event is accompanied by a significant enhancement of its fluorescence, making it a valuable tool for visualizing nuclear DNA in fluorescence microscopy. This technical guide provides a comprehensive overview of the fluorescence properties of Furamidine, its mechanism of action as a fluorescent probe, and detailed protocols for its application in cellular imaging. While specific photophysical parameters for Furamidine are not extensively documented in publicly available literature, this guide draws comparisons with well-characterized minor groove binders, DAPI and Hoechst 33258, to provide a practical framework for its use.

Introduction to Furamidine as a Fluorescent DNA Stain

Furamidine's utility as a fluorescent probe stems from its specific, non-covalent interaction with double-stranded DNA (dsDNA).[1] Its crescent-shaped molecular structure allows for a snug fit into the minor groove, a key feature of many DNA-binding compounds.[4] This binding is preferential for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. A crucial characteristic of Furamidine and similar minor groove binders is the dramatic increase in their fluorescence quantum yield upon binding to DNA. In its free form in aqueous solution, the molecule is flexible, and its excited state is readily quenched through non-radiative decay pathways. However, upon insertion into the DNA minor groove, the molecule becomes more rigid, restricting these non-radiative processes and leading to a significant enhancement of fluorescence.

Physicochemical and Fluorescence Properties

Table 1: Comparative Fluorescence Properties of Minor Groove Binders

| Property | DAPI (in complex with DNA) | Hoechst 33258 (in complex with DNA) | Furamidine (DB75) (in complex with DNA) |

| Excitation Maximum (λex) | ~358 nm | ~350 nm | Not specified |

| Emission Maximum (λem) | ~461 nm | ~461 nm | Not specified |

| Quantum Yield (Φ) | ~0.4 | ~0.4 | Not specified |

| Fluorescence Lifetime (τ) | ~2.5 ns | ~2.5 - 4.0 ns | Not specified |

| Molar Extinction Coefficient (ε) | ~34,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ | Not specified |

Note: The fluorescence properties of these dyes are highly dependent on their environment, particularly their association with DNA.

Mechanism of Fluorescence Enhancement

The significant increase in Furamidine's fluorescence upon binding to the DNA minor groove is attributed to a phenomenon known as restricted intramolecular rotation and the suppression of photoinduced electron transfer (PET). In its unbound state, the phenyl and furan (B31954) rings of Furamidine can rotate freely. This flexibility promotes non-radiative decay of the excited state, resulting in low fluorescence. Upon binding to the minor groove, the molecule's conformation becomes rigid, which inhibits these rotational movements. This rigidification reduces the efficiency of non-radiative decay pathways, favoring the radiative decay pathway of fluorescence.

Caption: Fluorescence enhancement of Furamidine upon DNA binding.

Experimental Protocols for Fluorescence Microscopy

Materials

-

Furamidine stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium with antifade reagent

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Staining Protocol for Adherent Mammalian Cells

Caption: A generalized workflow for staining cells with Furamidine.

Detailed Steps:

-

Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Fixation: Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is necessary to allow the dye to access the nucleus.

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Furamidine Staining: Dilute the Furamidine stock solution in PBS to a final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI filter set with excitation around 360 nm and emission around 460 nm).

Considerations for Live-Cell Imaging

For live-cell imaging, the fixation and permeabilization steps should be omitted. Cells should be incubated with a lower concentration of Furamidine in their normal growth medium. It is crucial to minimize the exposure time and excitation light intensity to reduce phototoxicity.

Data Presentation and Interpretation

The primary output of fluorescence microscopy using Furamidine is the visualization of the cell nucleus. The fluorescence intensity will be highest in regions of condensed chromatin. Quantitative analysis of fluorescence intensity can provide insights into DNA content and chromatin organization.

Logical Relationships in Experimental Design

The successful application of Furamidine in fluorescence microscopy depends on the logical sequence of experimental steps and the interplay of various factors.

Caption: Key factors for successful Furamidine fluorescence microscopy.

Conclusion

Furamidine is a potent fluorescent probe for the visualization of nuclear DNA in microscopy. Its high affinity for the minor groove of AT-rich DNA and the significant enhancement of its fluorescence upon binding provide excellent specificity for nuclear staining. While detailed photophysical data for Furamidine remains to be fully characterized, by understanding its mechanism of fluorescence and by adapting standard protocols for fluorescent DNA stains, researchers can effectively utilize Furamidine in a wide range of cellular imaging applications. The experimental guidelines and conceptual frameworks presented in this guide offer a solid foundation for the successful implementation of Furamidine in the laboratory.

References

- 1. Influence of compound structure on affinity, sequence selectivity, and mode of binding to DNA for unfused aromatic dications related to furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A thermodynamic and structural analysis of DNA minor-groove complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Minor Groove Binders [biosyn.com]

The Anti-Proliferative Effect of Furamidine Dihydrochloride on Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamidine (B1674271) dihydrochloride (B599025), initially investigated for its antiparasitic properties, has emerged as a significant tool compound in cancer research due to its targeted molecular activity. This technical guide provides an in-depth analysis of its effects on the proliferation of leukemia cell lines. The core mechanism of furamidine revolves around its potent and selective inhibition of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently dysregulated in various malignancies, including hematological cancers.[1][2][3] This document details the mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols for assessing its activity, and illustrates critical pathways and workflows through detailed diagrams.

Mechanism of Action: Targeting PRMT1

Furamidine dihydrochloride is a cell-permeable, selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[4] PRMT1 is the predominant type I arginine methyltransferase in mammalian cells, responsible for approximately 85% of all arginine methylation.[1] It catalyzes the formation of asymmetric dimethylarginine (ADMA) on both histone and non-histone protein substrates.

In the context of leukemia, PRMT1 is a key epigenetic regulator that promotes leukemogenesis and is crucial for the self-renewal of leukemia stem cells.[1][5] It functions by methylating histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation, thereby upregulating genes essential for cell proliferation and survival.[1] By inhibiting PRMT1, furamidine blocks this catalytic activity, leading to the transcriptional repression of oncogenic pathways, which in turn induces cell cycle arrest and apoptosis, ultimately suppressing the proliferation of leukemia cells.

Quantitative Efficacy Data

The inhibitory activity of furamidine has been quantified against its primary target, PRMT1, and other related enzymes, demonstrating its selectivity. Its anti-proliferative effects have been confirmed across several leukemia cell lines.

Table 1: Enzymatic Inhibition Profile of Furamidine

This table summarizes the half-maximal inhibitory concentrations (IC50) of furamidine against PRMT family enzymes. The data highlights its selectivity for PRMT1.

| Enzyme Target | IC50 Value (μM) | Citation(s) |

| Protein Arginine Methyltransferase 1 (PRMT1) | 9.4 | [4] |

| Protein Arginine Methyltransferase 5 (PRMT5) | 166 | [4] |

| Protein Arginine Methyltransferase 6 (PRMT6) | 283 | [4] |

| CARM1 / PRMT4 | >400 | [4] |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) | 1.2 |

Table 2: Leukemia Cell Lines Affected by Furamidine

Furamidine has been shown to inhibit the growth and proliferation of multiple leukemia cell lines. While the general inhibitory effect is documented, specific IC50 values for cell proliferation are not widely reported in the literature. A concentration of 20 μM has been shown to inhibit the growth of several lines.[4]

| Cell Line | Leukemia Type | Documented Effect | Citation(s) |

| MEG-01 | Megakaryoblastic Leukemia | Growth Inhibition | [4] |

| K562 | Chronic Myelogenous Leukemia | Growth Inhibition | [4] |

| MOLM-13 | Acute Myeloid Leukemia | Growth Inhibition | [4] |

| HL-60 | Acute Promyelocytic Leukemia | Growth Inhibition | [4] |

| HEL | Erythroleukemia | Reported Resistance |

Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of PRMT1 by furamidine culminates in significant anti-proliferative cellular outcomes, primarily through the induction of cell cycle arrest and apoptosis. While specific quantitative data for these effects in leukemia cell lines is limited, studies in other cancer types, such as glioblastoma, have shown that furamidine treatment leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle and a corresponding increase in the apoptotic cell population.[6] These effects are attributed to the altered expression of key regulatory proteins that govern cell cycle progression and programmed cell death.

Experimental Protocols

The following sections provide detailed methodologies for quantifying the effects of this compound on leukemia cell lines.

Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Methodology:

-

Cell Plating: Seed leukemia cells in suspension into a 96-well flat-bottom plate at a density of 0.5-1.0 x 10^5 cells/mL (100 µL/well).[9] Include wells with media only for blank controls.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO or PBS) at the same volume.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT salt to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Allow the plate to stand overnight at 37°C or for 2-4 hours at room temperature in the dark to ensure complete solubilization.[7] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of >650 nm.

-

Analysis: After subtracting the blank absorbance, calculate cell viability as a percentage of the vehicle-treated control. Plot the results against the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium (B1200493) iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Methodology:

-

Cell Treatment: Culture leukemia cells (e.g., 1 x 10^6 cells/mL) with the desired concentrations of furamidine and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[11][12] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12][13] The RNase A is essential to prevent staining of double-stranded RNA.[10]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[11]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal and collect data for at least 10,000 single-cell events. Use pulse processing (e.g., Area vs. Height or Width plots) to gate out cell doublets and aggregates.[11]

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[16][17]

Methodology:

-

Cell Treatment: Culture and treat leukemia cells with furamidine as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells, including those floating in the supernatant (which may be apoptotic), by centrifugation (300 x g, 5 min).

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI staining solution.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

-

Dilution & Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[18]

-

Analysis: Use a two-color dot plot to analyze the data:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

-

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for investigating the role of PRMT1 in leukemia. Its ability to selectively inhibit PRMT1 leads to a significant reduction in the proliferation of various leukemia cell lines, an effect mediated by the induction of cell cycle arrest and apoptosis. The protocols detailed herein provide a robust framework for researchers to quantify these effects and further explore the underlying molecular pathways.

Future research should focus on obtaining precise IC50 proliferation values for furamidine across a broader panel of leukemia subtypes to better understand its spectrum of activity. Furthermore, investigating the downstream targets of PRMT1 that are specifically affected by furamidine in leukemia cells will be critical for elucidating the complete mechanism of its anti-leukemic action and for the potential development of more potent and specific PRMT1 inhibitors for therapeutic use.

References

- 1. PRMT1 Promotes the Self‐renewal of Leukemia Stem Cells by Regulating Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]